2-Methylphenazine
Overview
Description
Tolazoline is a non-selective competitive α-adrenergic receptor antagonist. It is primarily used as a vasodilator to treat spasms of peripheral blood vessels, such as in acrocyanosis. Tolazoline has also been used in veterinary medicine to reverse xylazine-induced sedation .
Preparation Methods
Tolazoline can be synthesized through various methods. One common synthetic route involves the reaction of benzyl cyanide with ethylenediamine under high temperature and pressure conditions. This reaction produces 2-benzyl-4,5-dihydro-1H-imidazole, which is then further processed to obtain Tolazoline . Industrial production methods typically involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
Tolazoline undergoes several types of chemical reactions, including:
Oxidation: Tolazoline can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of Tolazoline can lead to the formation of reduced imidazole derivatives.
Substitution: Tolazoline can undergo substitution reactions, particularly at the benzyl group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tolazoline has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to produce various imidazole derivatives.
Biology: Tolazoline is used in studies involving α-adrenergic receptors to understand their role in various physiological processes.
Mechanism of Action
Tolazoline exerts its effects primarily through its action as an α-adrenergic receptor antagonist. By blocking these receptors, Tolazoline causes vasodilation by directly relaxing vascular smooth muscle and indirectly by releasing endogenous histamine. This leads to a decrease in peripheral vascular resistance and pulmonary arterial pressure .
Comparison with Similar Compounds
Tolazoline is similar to other α-adrenergic receptor antagonists such as phentolamine and prazosin. Tolazoline is unique in its ability to interact with histamine, adrenergic, and cholinergic receptors, which contributes to its diverse pharmacological effects . Other similar compounds include:
Phentolamine: Another non-selective α-adrenergic receptor antagonist used to treat hypertension.
Tolazoline’s unique ability to interact with multiple receptor types makes it a valuable compound in both medical and research settings.
Properties
IUPAC Name |
2-methylphenazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-9-6-7-12-13(8-9)15-11-5-3-2-4-10(11)14-12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRPTWWUMRGFMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=CC=CC=C3N=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70144046 | |
Record name | Phenazine, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70144046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016-94-0 | |
Record name | 2-Methylphenazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1016-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenazine, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001016940 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC402914 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402914 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenazine, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70144046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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